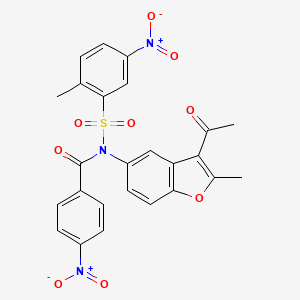

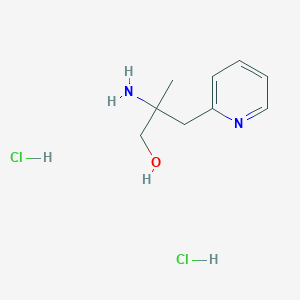

![molecular formula C15H15N3O B2828667 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900892-21-9](/img/structure/B2828667.png)

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

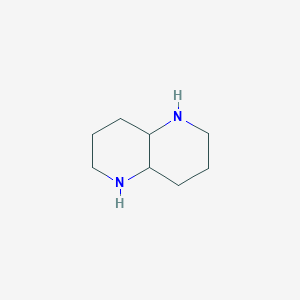

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 211.22 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .Molecular Structure Analysis

The InChI code for 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is a purine analogue .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities . They have also been found to inhibit HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase .Physical And Chemical Properties Analysis

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a powder at room temperature . It has a melting point of 298-300 degrees .Scientific Research Applications

- Researchers have investigated the anticancer activity of pyrazolo[1,5-a]pyrimidin-7-ol derivatives. Notably, compounds like (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate demonstrated promising effects against specific cancer cell lines, such as MDA-MB231 and MCF-7 .

- Pyrazolo[1,5-a]pyrimidin-7-ol derivatives have been investigated for their anti-inflammatory properties. Modifications at the 4-position, including longer side chains and substitutions at the 3-position, have been explored .

- Nitrogen-containing heterocycles, including pyrazolo[1,5-a]pyrimidines, play essential roles in drug development. These compounds mimic structural features of biogenic purines and exhibit diverse pharmacological activities .

- The copper-catalyzed synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines offers a concise and efficient route. Employing microwave-assisted methods, researchers achieved a series of glycohybrids with diverse stereochemistry .

- The pyrazolo[1,5-a]pyrimidine moiety is crucial in many biologically active molecules. Understanding its metabolism and interactions within cells provides insights into its potential biological roles .

- Pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds find applications beyond medicine. In agriculture, they may contribute to crop protection, pest control, or growth regulation .

Anticancer Potential

Inflammation Modulation

Drug Development

Synthetic Utility

Biological Metabolism

Agricultural Applications

Mechanism of Action

While the exact mechanism of action for 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not specified, compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to inhibit CDK2, a target for cancer treatment . These compounds have shown potent cytotoxic activities against various cancer cell lines .

Future Directions

The development of novel compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold is an active area of research due to their wide range of biological activities . Future directions may include the design and synthesis of more potent and selective inhibitors targeting various enzymes and receptors .

properties

IUPAC Name |

3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSFQBMQBJCAKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

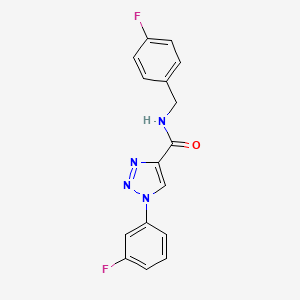

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828584.png)

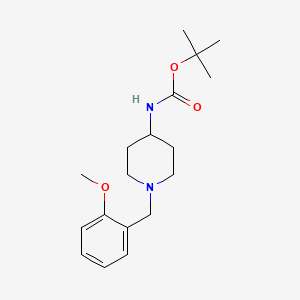

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

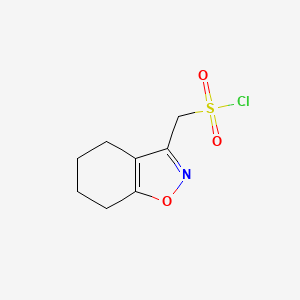

![1-benzyl-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2828602.png)

![6-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828603.png)

![4-[(3-Methylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2828606.png)